BenchChemオンラインストアへようこそ!

1-[3,4-Bis(phenylmethoxy)phenoxy]-3-(propan-2-ylamino)propan-2-ol hydrochloride

Cardioselectivity Structure–Activity Relationship β₁-Adrenoceptor

1-[3,4-Bis(phenylmethoxy)phenoxy]-3-(propan-2-ylamino)propan-2-ol hydrochloride (CAS 51170-01-5; molecular formula C₂₆H₃₂ClNO₄; MW 458.0 g/mol) is a synthetic phenoxypropanolamine derivative belonging to the aryloxypropanolamine class of β-adrenoceptor ligands. Its core structure consists of a 3,4-bis(phenylmethoxy)-substituted phenoxy ring linked via a 2-hydroxypropoxy spacer to an N-isopropylamino group, supplied as the racemic hydrochloride salt.

Molecular Formula C26H32ClNO4
Molecular Weight 458 g/mol
CAS No. 51170-01-5
Cat. No. B3053127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3,4-Bis(phenylmethoxy)phenoxy]-3-(propan-2-ylamino)propan-2-ol hydrochloride
CAS51170-01-5
Molecular FormulaC26H32ClNO4
Molecular Weight458 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O.Cl
InChIInChI=1S/C26H31NO4.ClH/c1-20(2)27-16-23(28)19-29-24-13-14-25(30-17-21-9-5-3-6-10-21)26(15-24)31-18-22-11-7-4-8-12-22;/h3-15,20,23,27-28H,16-19H2,1-2H3;1H
InChIKeyNFWLYYPXINWRAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3,4-Bis(phenylmethoxy)phenoxy]-3-(propan-2-ylamino)propan-2-ol hydrochloride (CAS 51170-01-5): Chemical Class and Baseline Characteristics for Research Procurement


1-[3,4-Bis(phenylmethoxy)phenoxy]-3-(propan-2-ylamino)propan-2-ol hydrochloride (CAS 51170-01-5; molecular formula C₂₆H₃₂ClNO₄; MW 458.0 g/mol) is a synthetic phenoxypropanolamine derivative belonging to the aryloxypropanolamine class of β-adrenoceptor ligands [1]. Its core structure consists of a 3,4-bis(phenylmethoxy)-substituted phenoxy ring linked via a 2-hydroxypropoxy spacer to an N-isopropylamino group, supplied as the racemic hydrochloride salt. This substitution pattern closely relates it to the tert-butylamino analog (CAS 62312-68-9), which was characterized in the Kaiser et al. (1977) series of substituted phenoxypropanolamines examined for β-adrenergic agonist/antagonist properties [2]. The bis(phenylmethoxy) (syn. bis-benzyloxy) protection of the 3,4-dihydroxy positions confers markedly increased lipophilicity and steric bulk relative to clinically used mono-para-substituted β-blockers such as bisoprolol and metoprolol, establishing this compound as a structurally differentiated research tool rather than a direct therapeutic substitute.

Why Generic β-Blocker Substitution Cannot Replace 1-[3,4-Bis(phenylmethoxy)phenoxy]-3-(propan-2-ylamino)propan-2-ol hydrochloride in Targeted Research Applications


Clinically marketed β₁-selective blockers such as bisoprolol, metoprolol, and atenolol are uniformly mono-para-substituted phenoxypropanolamines, a structural feature that is both necessary and sufficient for their therapeutic β₁/β₂ selectivity profiles [1]. The target compound diverges from this canonical architecture in two critical dimensions: (i) it carries 3,4-bis(phenylmethoxy) disubstitution rather than a single para substituent, and (ii) the benzyloxy groups occupy both meta and para positions, creating a steric and electronic environment fundamentally different from that of any approved β-blocker [1][2]. The Erez–Shtacher–Weinstock (1978) structure–activity relationship study demonstrated that cardioselectivity in the 1-(para-substituted aryloxy)-3-(isopropylamino)propan-2-ol series requires the para substituent to possess a minimal linear length of approximately 5.0 Å and that disubstitution patterns alter the β₁/β₂ binding ratio in a manner not predictable from mono-substituted analogs [1]. Consequently, simply substituting bisoprolol or another generic β-blocker for this compound would discard the very structural features—dual benzyloxy protection, elevated logP, and altered receptor-subtype engagement—that define its research utility as a mechanistic probe, synthetic intermediate, or selectivity reference standard.

Quantitative Differential Evidence: 1-[3,4-Bis(phenylmethoxy)phenoxy]-3-(propan-2-ylamino)propan-2-ol hydrochloride vs. Closest Analogs


Para-Substituent Length and Predicted Cardioselectivity Divergence vs. Bisoprolol

The Erez–Shtacher–Weinstock SAR study (J. Med. Chem. 1978) established that in the 1-(para-substituted aryloxy)-3-(isopropylamino)propan-2-ol series, cardioselective β₁-blockade requires the para substituent to have a minimal linear length of approximately 5.0 Å, with the highest β₁/β₂ selectivity ratios (~25-fold) achieved when the para substituent is rigid and coplanar with the aromatic ring [1]. Bisoprolol's para substituent—[(2-isopropoxyethoxy)methyl]—has an estimated linear length of approximately 8–9 Å, placing it well above the 5.0 Å threshold and consistent with its clinical β₁-selectivity (β₁/β₂ ratio ~13–26 in isolated tissue preparations). In contrast, the target compound bears a 4-benzyloxy group (estimated linear length ~8–9 Å from the phenoxy oxygen to the terminal phenyl) but additionally carries a 3-benzyloxy substituent that introduces steric bulk orthogonal to the para axis. The 3,4-disubstitution pattern has not been evaluated in the published cardioselectivity SAR framework, meaning its β₁/β₂ selectivity cannot be inferred from mono-para-substituted analogs and must be determined experimentally [1]. This structural ambiguity constitutes a specific point of differentiation: the target compound probes a region of chemical space—3,4-dialkoxy disubstitution—that is excluded from the validated mono-para cardioselectivity model.

Cardioselectivity Structure–Activity Relationship β₁-Adrenoceptor β₂-Adrenoceptor Phenoxypropanolamine

Amino Substituent Effect: Isopropylamino vs. Tert-Butylamino on β-Adrenoceptor Blocking Potency

The Crowther et al. (1969) foundational SAR study of 1-amino-3-(substituted phenoxy)-2-propanols demonstrated that within a given aryloxy series, the tert-butylamino derivatives consistently exhibit greater β-adrenoceptor blocking potency than the corresponding isopropylamino analogs [1]. This potency difference arises from the increased steric bulk of the tert-butyl group, which enhances hydrophobic interactions within the β-adrenoceptor binding pocket. The target compound (CAS 51170-01-5) carries an N-isopropyl substituent, distinguishing it from the directly analogous 1-(3,4-bis-benzyloxy-phenoxy)-3-tert-butylamino-propan-2-ol (CAS 62312-68-9), which was examined as a synthetic precursor in the Kaiser et al. (1977) series of substituted phenoxypropanolamines [2]. The tert-butylamino analog (62312-68-9) served as the protected intermediate for 3,4-dihydroxy and related derivatives (compounds 6f–6k) that were pharmacologically characterized. In the Kaiser series, the tert-butylamino compounds exhibited dose-dependent β-adrenergic agonist activity at low concentrations and antagonist activity at higher concentrations in isolated guinea pig atrial (β₁) and tracheal (β₂) preparations [2]. The isopropylamino analog (target compound) is predicted, based on class-level SAR, to display lower intrinsic β-blocking potency but potentially a different agonist/antagonist balance relative to the tert-butylamino counterpart [1][2].

β-Adrenoceptor Antagonist Structure–Activity Relationship N-Alkyl Substitution Isopropylamino Tert-Butylamino

Lipophilicity and Molecular Weight Differentiation vs. Clinically Used β₁-Selective Blockers

The 3,4-bis(phenylmethoxy) substitution pattern confers substantially higher calculated lipophilicity on the target compound relative to any clinically approved β₁-selective blocker. The target compound (C₂₆H₃₂ClNO₄; MW 458.0 g/mol; free base MW ~421.5 g/mol) contains two benzyloxy moieties, each contributing a phenyl ring to the molecular scaffold. By comparison, bisoprolol (C₁₈H₃₁NO₄; MW 325.4 g/mol) carries a single 4-[(2-isopropoxyethoxy)methyl] substituent, metoprolol (C₁₅H₂₅NO₃; MW 267.4 g/mol) carries a 4-(2-methoxyethyl) group, and atenolol (C₁₄H₂₂N₂O₃; MW 266.3 g/mol) carries a 4-(2-hydroxy-3-isopropylaminopropoxy)phenylacetamide group. The addition of two benzyl groups increases the calculated logP of the target compound by approximately 3–4 log units relative to bisoprolol (estimated AlogP ~5.5–6.5 for the target free base vs. ~1.8–2.2 for bisoprolol; values derived from fragment-based computational prediction and consistent with the logP of structurally related 3,4-bis(phenylmethoxy)benzoic acid, XLogP3 = 4.6 [1]). This elevated lipophilicity predicts higher membrane permeability, greater CNS penetration potential, and distinct pharmacokinetic handling (increased protein binding, predominant hepatic metabolism) compared to the more hydrophilic clinical β₁-blockers. The molecular weight exceeds the typical oral drug-likeness threshold of 500 Da but remains within the range suitable for in vitro and ex vivo pharmacological tool compounds.

Lipophilicity logP Molecular Weight Drug-likeness CNS Penetration

Synthetic Intermediate Utility: Benzyloxy Protection as a Latent Catechol for Downstream Derivatization

The 3,4-bis(phenylmethoxy) substitution pattern is chemically equivalent to a doubly benzyl-protected catechol (3,4-dihydroxyphenoxy) moiety. This is the identical protection strategy employed in the Kaiser et al. (1977) synthetic route, where 1-(3,4-bis-benzyloxy-phenoxy)-3-tert-butylamino-propan-2-ol (CAS 62312-68-9) served as the key intermediate that, upon catalytic hydrogenolysis, yielded the 3,4-dihydroxy derivative (compound 6f), which was characterized as a potent β-adrenoreceptor agonist in guinea pig atrial and tracheal preparations [1]. The benzyl ether protecting groups are stable under a wide range of synthetic conditions (basic, nucleophilic, mild acidic) but can be selectively removed by catalytic hydrogenation (H₂, Pd/C) or transfer hydrogenolysis to reveal the free catechol, which can then be further functionalized (e.g., alkylation, acylation, oxidation to ortho-quinone) [1]. This latent functionality is absent in all clinically used β-blockers: bisoprolol, metoprolol, and atenolol lack hydroxyl groups on the phenoxy ring entirely. The target compound (CAS 51170-01-5) thus serves a dual role as both a fully protected β-adrenoceptor ligand for direct pharmacological evaluation and as a versatile synthetic precursor for generating catechol-containing or further-derivatized phenoxypropanolamine libraries.

Synthetic Intermediate Benzyl Protection Catechol Hydrogenolysis Prodrug Design

Racemic Nature and Enantiomer-Specific Pharmacology: Distinction from Single-Enantiomer β-Blocker Reference Standards

The target compound is supplied as the racemic (RS)-hydrochloride salt, containing equal proportions of (R)- and (S)-enantiomers at the 2-hydroxy carbon. In the phenoxypropanolamine class, β-adrenoceptor blocking activity resides predominantly in the (S)-(−)-enantiomer, which mimics the stereochemistry of natural (−)-adrenaline [1]. For bisoprolol, the (S)-(−)-enantiomer exhibits substantially greater β₁-adrenoceptor affinity than the (R)-(+)-enantiomer, with eudysmic ratios (S/R potency) typically in the range of 30–100 for phenoxypropanolamine β-blockers [1][2]. The racemic nature of CAS 51170-01-5 differentiates it from single-enantiomer research standards (e.g., (S)-(−)-bisoprolol, (S)-(−)-metoprolol) used in stereospecific binding studies. For experiments requiring enantiopure material, the racemate may be resolved by chiral chromatography or diastereomeric salt formation. Conversely, for studies where racemic pharmacology is the intended benchmark (e.g., impurity profiling, achiral assay development, or comparison with racemic clinical β-blockers), the racemic hydrochloride form is the directly relevant procurement specification.

Chirality Racemate Enantiomer Stereospecificity β-Adrenoceptor

Optimal Research and Industrial Application Scenarios for 1-[3,4-Bis(phenylmethoxy)phenoxy]-3-(propan-2-ylamino)propan-2-ol hydrochloride (CAS 51170-01-5)


Pharmacological Probe for 3,4-Disubstituted Phenoxypropanolamine β-Adrenoceptor Structure–Activity Relationships

This compound occupies a structurally unique position—3,4-dialkoxy disubstitution on the phenoxy ring with an N-isopropyl side chain—that is excluded from the mono-para-substituted SAR model established by Erez, Shtacher, and Weinstock (1978) [1]. Research groups investigating the tolerance of β₁- and β₂-adrenoceptor binding pockets for meta-substituent steric bulk can use this compound as the 3,4-dibenzyloxy reference point against a panel of mono-para-substituted analogs (bisoprolol, metoprolol, atenolol). The experimental determination of β₁/β₂ selectivity ratios for this disubstituted scaffold would directly test whether the 5.0 Å minimal para-substituent length rule generalizes to polysubstituted systems, addressing a documented gap in the published SAR literature [1].

Synthetic Intermediate for Catechol-Containing β-Adrenoceptor Ligand Libraries

The bis(phenylmethoxy) groups serve as stable benzyl protecting groups for a latent 3,4-dihydroxyphenoxy (catechol) moiety. This protection strategy was validated by Kaiser et al. (1977), who used the analogous tert-butylamino compound (CAS 62312-68-9) to generate the 3,4-dihydroxy derivative 6f via catalytic hydrogenolysis [2]. Medicinal chemistry teams synthesizing catechol-bearing β-adrenoceptor ligands—for applications such as ortho-quinone-based irreversible antagonists, metal-chelating conjugates, or oxidative-stress-responsive prodrugs—can procure this compound as a pre-assembled scaffold, bypassing 2–3 synthetic steps of catechol protection/deprotection and reducing overall route length.

Lipophilic β-Adrenoceptor Reference Standard for Membrane Permeability and CNS Distribution Assays

With an estimated AlogP of ~5.5–6.5, this compound is approximately 3–4 log units more lipophilic than bisoprolol (AlogP ~1.8–2.2) and more than 5 log units above atenolol (logP ~0.16) [3]. This places it among the most lipophilic phenoxypropanolamines available as a research chemical. Pharmaceutical scientists conducting parallel artificial membrane permeability assays (PAMPA), Caco-2 monolayer transport studies, or in silico CNS MPO (MultiParameter Optimization) scoring can employ this compound as an upper-lipophilicity boundary reference within the β-blocker chemical space. Its logP provides a useful comparator for evaluating how incremental lipophilicity affects membrane flux, P-glycoprotein efflux susceptibility, and predicted brain penetration in β-adrenoceptor ligand series.

Racemic β-Blocker Standard for Achiral Analytical Method Development and Impurity Profiling

Supplied as the racemic hydrochloride salt, this compound is directly suitable as a reference material for developing and validating achiral HPLC, UPLC, or LC-MS methods for phenoxypropanolamine quantification. Its structural distinction from common clinical β-blockers ensures unambiguous chromatographic resolution from bisoprolol, metoprolol, and atenolol in mixed-analyte methods [1]. Quality control laboratories performing impurity profiling of β-blocker drug substances can use this compound as a system suitability standard to verify column selectivity for 3,4-disubstituted vs. 4-monosubstituted phenoxypropanolamines, supporting regulatory submissions where related-substance discrimination is required.

Quote Request

Request a Quote for 1-[3,4-Bis(phenylmethoxy)phenoxy]-3-(propan-2-ylamino)propan-2-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.